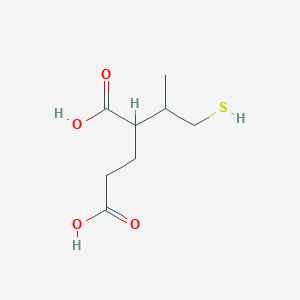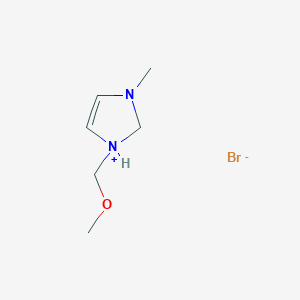![molecular formula C11H21NO4 B14257812 Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- CAS No. 169778-69-2](/img/structure/B14257812.png)
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butylperoxy groups attached to a propanenitrile backbone, making it a valuable reagent in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- typically involves the reaction of propanenitrile with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a peroxy intermediate, which subsequently reacts with the nitrile group to form the final compound.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
科学的研究の応用
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a prodrug in pharmaceutical research.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a cross-linking agent in rubber manufacturing.
作用機序
The mechanism of action of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy groups. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. In biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.
類似化合物との比較
Similar Compounds
Di-tert-butyl peroxide: Similar in structure but lacks the nitrile group.
tert-Butyl hydroperoxide: Contains only one peroxy group.
Isobutyronitrile: Similar nitrile group but lacks peroxy groups.
Uniqueness
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is unique due to the presence of both nitrile and peroxy groups, which confer distinct reactivity and applications. Its ability to generate ROS makes it valuable in both synthetic and biological contexts, distinguishing it from other similar compounds.
特性
CAS番号 |
169778-69-2 |
|---|---|
分子式 |
C11H21NO4 |
分子量 |
231.29 g/mol |
IUPAC名 |
2,3-bis(tert-butylperoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-13-8-9(7-12)14-16-11(4,5)6/h9H,8H2,1-6H3 |
InChIキー |
CJDDIHOJOZIKLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOCC(C#N)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


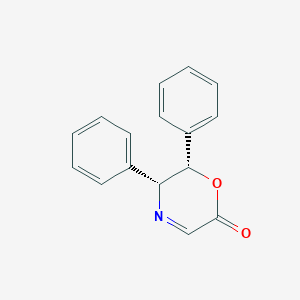

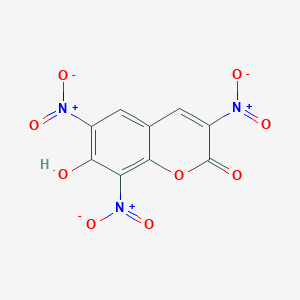
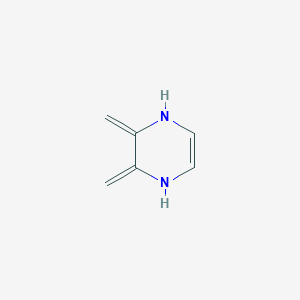
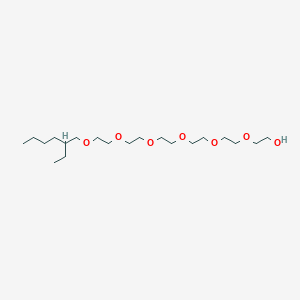
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
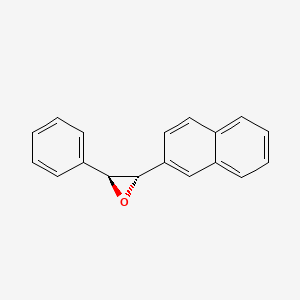
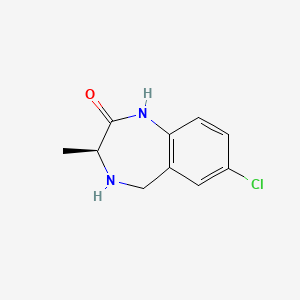
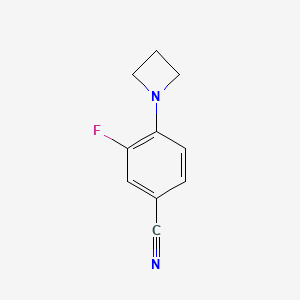
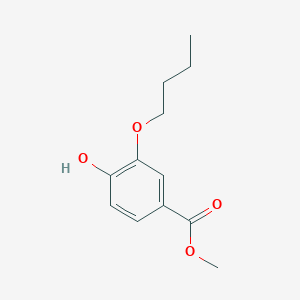
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
